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Compound of Interest

Compound Name: N-ethylcyclohexanecarboxamide

Cat. No.: B139311 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-
ethylcyclohexanecarboxamide. The information is tailored for researchers, scientists, and

professionals in drug development who require a detailed understanding of the analytical

characterization of this molecule. This document presents predicted nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed

experimental protocols for acquiring such data.

Chemical Structure and Properties
IUPAC Name: N-ethylcyclohexanecarboxamide[1]

Chemical Formula: C₉H₁₇NO[1]

Molecular Weight: 155.24 g/mol [1]

Structure:
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The following tables summarize the predicted spectroscopic data for N-
ethylcyclohexanecarboxamide. These predictions are based on established principles of

spectroscopy and data from analogous compounds.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 5.3 - 5.8 Broad Singlet 1H -NH-

~ 3.25 Quartet 2H -NH-CH₂-CH₃

~ 2.0 - 2.2 Multiplet 1H -CH-C=O

~ 1.6 - 1.9 Multiplet 4H
Cyclohexyl -CH₂-

(axial)

~ 1.1 - 1.4 Multiplet 6H
Cyclohexyl -CH₂-

(equatorial)

~ 1.15 Triplet 3H -NH-CH₂-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment

~ 176 C=O

~ 45 -CH-C=O

~ 35 -NH-CH₂-CH₃

~ 30 Cyclohexyl CH₂

~ 26 Cyclohexyl CH₂

~ 15 -NH-CH₂-CH₃

2.2. Infrared (IR) Spectroscopy
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Table 3: Predicted IR Absorption Peaks

Wavenumber (cm⁻¹) Intensity Assignment

~ 3300 Strong, Broad N-H Stretch (Amide)

~ 2930, 2850 Strong C-H Stretch (Aliphatic)

~ 1640 Strong C=O Stretch (Amide I)

~ 1550 Strong N-H Bend (Amide II)

~ 1450 Medium CH₂ Scissoring

2.3. Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation Data (Electron Ionization - EI)

m/z Ratio Predicted Fragment Ion

155 [M]⁺ (Molecular Ion)

126 [M - C₂H₅]⁺

113 [M - C₃H₆]⁺

83 [C₆H₁₁]⁺ (Cyclohexyl cation)

72 [CH₂=NH-CH₂-CH₃]⁺

55 [C₄H₇]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of N-ethylcyclohexanecarboxamide.
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Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz NMR Spectrometer

Pulse Program: Standard single-pulse sequence (zg30)

Acquisition Time: 2-3 seconds

Relaxation Delay: 1-2 seconds

Number of Scans: 16-64

Spectral Width: -2 to 12 ppm

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz NMR Spectrometer

Pulse Program: Proton-decoupled pulse sequence (zgpg30)

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 1024 or more, depending on sample concentration

Spectral Width: 0 to 200 ppm

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum.
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Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

Integrate the signals in the ¹H NMR spectrum.

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent such as

isopropanol and allowing it to dry completely.

Place a small amount of solid N-ethylcyclohexanecarboxamide directly onto the ATR

crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Instrument Parameters:

Spectrometer: FT-IR Spectrometer equipped with a universal ATR accessory

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Background: A background spectrum of the clean, empty ATR crystal should be collected

prior to sample analysis.

Data Processing:

The sample spectrum is automatically ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Identify and label the major absorption peaks.

3.3. Mass Spectrometry (MS)
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Sample Introduction (Direct Insertion Probe):

Load a small amount of N-ethylcyclohexanecarboxamide into a capillary tube.

Insert the capillary tube into the direct insertion probe.

Introduce the probe into the high vacuum of the mass spectrometer's ion source.

Gradually heat the probe to volatilize the sample.

Instrument Parameters (Electron Ionization - EI):

Ionization Mode: Electron Ionization (EI)[2][3]

Electron Energy: 70 eV[2][3]

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

Mass Range: m/z 40 - 400

Source Temperature: 200-250 °C

Data Processing:

The mass spectrum is generated by plotting the relative abundance of ions against their

mass-to-charge (m/z) ratio.

Identify the molecular ion peak and major fragment ions.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a small

molecule like N-ethylcyclohexanecarboxamide.
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Sample Preparation

Data Acquisition

Data Analysis & Interpretation
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Structure Elucidation
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Available at: [https://www.benchchem.com/product/b139311#n-
ethylcyclohexanecarboxamide-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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